molecular formula C23H17BrN2O3 B3481194 (4E)-1-(4-bromophenyl)-4-[(2-phenylmethoxyphenyl)methylidene]pyrazolidine-3,5-dione

(4E)-1-(4-bromophenyl)-4-[(2-phenylmethoxyphenyl)methylidene]pyrazolidine-3,5-dione

Cat. No.: B3481194
M. Wt: 449.3 g/mol
InChI Key: GDGIDPLHJRZNAV-XSFVSMFZSA-N
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Description

(4E)-1-(4-bromophenyl)-4-[(2-phenylmethoxyphenyl)methylidene]pyrazolidine-3,5-dione is a complex organic compound with a unique structure that includes a bromophenyl group and a phenylmethoxyphenyl group attached to a pyrazolidine-3,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(4-bromophenyl)-4-[(2-phenylmethoxyphenyl)methylidene]pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-phenylmethoxybenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with hydrazine and a suitable catalyst to form the pyrazolidine-3,5-dione ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(4-bromophenyl)-4-[(2-phenylmethoxyphenyl)methylidene]pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4E)-1-(4-bromophenyl)-4-[(2-phenylmethoxyphenyl)methylidene]pyrazolidine-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-1-(4-bromophenyl)-4-[(2-phenylmethoxyphenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-1-(4-bromophenyl)-4-[(2-phenylmethoxyphenyl)methylidene]pyrazolidine-3,5-dione is unique due to its specific structural features, such as the combination of bromophenyl and phenylmethoxyphenyl groups with a pyrazolidine-3,5-dione core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(4E)-1-(4-bromophenyl)-4-[(2-phenylmethoxyphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O3/c24-18-10-12-19(13-11-18)26-23(28)20(22(27)25-26)14-17-8-4-5-9-21(17)29-15-16-6-2-1-3-7-16/h1-14H,15H2,(H,25,27)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGIDPLHJRZNAV-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=C/3\C(=O)NN(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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